molecular formula C22H34O B12298318 (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B12298318
M. Wt: 314.5 g/mol
InChI Key: YGBCZZWUEAKAFO-UHFFFAOYSA-N
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Description

(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative featuring a methoxyphenyl substituent at the 4-position of one cyclohexane ring and a propyl group at the 4'-position of the other. This compound is of interest in materials science, particularly for liquid crystal applications, due to its rigid bicyclic core and polar substituents.

Properties

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C22H34O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h13-20H,3-12H2,1-2H3

InChI Key

YGBCZZWUEAKAFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propyl Group: The propyl group can be attached via a Grignard reaction, where propylmagnesium bromide reacts with the cyclohexane derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the cyclohexane rings to more saturated forms or reduce any functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: More saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Material Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism by which (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The table below compares the target compound with key analogues, highlighting substituent differences and molecular properties:

Compound Name Substituents (4- and 4'-positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference IDs
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) (Target) 4-Methoxyphenyl, Propyl C22H34O ~314.5* Potential LC materials, high polarity
(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) Ethoxy, Propyl C17H32O 252.44 Intermediate for LC synthesis
(trans,trans)-4-(4-Ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) 4-Ethoxyphenyl, Propyl C23H36O 328.54 Enhanced mesogenic stability
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) Pentyl, Propyl C20H38 278.52 Non-polar solvents, low melting point
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propylbicyclohexyl 4-Ethoxy-2,3-difluorophenyl, Propyl C23H34F2O 376.51 High electronegativity, LC tuning

*Estimated based on structural analogues.

Key Observations:
  • Polarity : The methoxyphenyl group in the target compound introduces greater polarity compared to alkyl-substituted analogues (e.g., pentyl/propyl), enhancing solubility in polar solvents and mesogenic behavior in liquid crystals (LCs) .
  • Molecular Weight : Aromatic substituents (e.g., methoxyphenyl) increase molecular weight significantly (~314.5 vs. 252.44 for ethoxy-propyl), affecting thermal stability and phase transitions .
  • Electronic Effects : Fluorinated analogues (e.g., 4-Ethoxy-2,3-difluorophenyl) exhibit higher electronegativity, which can lower melting points and adjust LC clearing temperatures .

Biological Activity

(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) is a compound of increasing interest in pharmacological research due to its potential biological activities. Its unique structure, characterized by the presence of a methoxy group and a propyl chain on a bicyclic framework, suggests various interactions with biological systems. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

  • Chemical Formula: C22_{22}H34_{34}O
  • Molecular Weight: 314.50 g/mol
  • CAS Number: 84655-98-1
  • Structure: The compound features a bi-cyclohexane core with para-substituted phenyl groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds structurally related to (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane). For instance, methoxy derivatives of phenolic compounds have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential cellular processes.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)TBDTBDTBD
4-Methoxyphenol32-6464-128H. pylori
Other related compounds8-1616-32Various Gram-positive bacteria

Note: TBD indicates that specific values for (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) are not yet determined in the literature.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. Preliminary findings suggest that certain structural modifications can enhance cytotoxic effects against specific cancer types while minimizing toxicity to normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Selectivity Index
HeLaTBDTBD
K562TBDTBD
HUVECTBDTBD

Selectivity Index is calculated as the ratio of IC50_{50} values between cancerous and normal cells.

Case Studies

A notable study explored the synthesis and biological evaluation of methoxy-substituted chalcones which share structural similarities with our compound of interest. These studies indicated that the presence of methoxy groups significantly enhances biological activity by improving solubility and membrane permeability.

Case Study Example

In a comparative analysis involving various methoxy-substituted compounds:

  • Objective: Evaluate the antibacterial efficacy against resistant strains.
  • Methodology: Disc diffusion method and broth microdilution.
  • Findings: Compounds with para-methoxy substitutions exhibited lower MIC values compared to their ortho or meta counterparts.

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